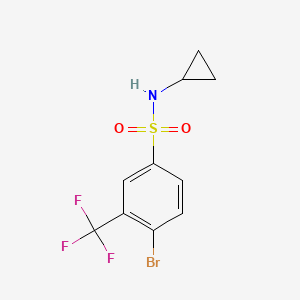![molecular formula C43H30N2 B578402 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- CAS No. 1337915-07-7](/img/structure/B578402.png)
5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-: is a complex organic compound with the molecular formula C43H30N2 and a molecular weight of 574.71 g/mol This compound is characterized by its unique structure, which includes an indole and acridine moiety fused together, along with four phenyl groups attached to the core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenyl groups attached to the core structure can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydro derivatives. Substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It is also explored for its photophysical properties, making it a candidate for materials science applications.
Biology and Medicine: In biology and medicine, 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- is investigated for its potential as an anticancer agent. Its ability to intercalate with DNA and disrupt cellular processes makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- involves its interaction with biological macromolecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cancer cells .
Comparison with Similar Compounds
- 5H-Indolo[2,3-c]acridine, 8,8-dimethyl-5-phenyl-8,13-dihydro-
- 5H-Indolo[3,2-b]acridine, 13,13-dimethyl-7-phenyl-7,13-dihydro-
Comparison: Compared to similar compounds, 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- is unique due to the presence of four phenyl groups, which significantly influence its chemical and physical properties. These phenyl groups enhance its stability and electronic properties, making it more suitable for applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
10,14,21,21-tetraphenyl-10,14-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30N2/c1-5-17-31(18-6-1)43(32-19-7-2-8-20-32)37-26-14-16-28-40(37)45(34-23-11-4-12-24-34)42-30-41-36(29-38(42)43)35-25-13-15-27-39(35)44(41)33-21-9-3-10-22-33/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBZIEOFSVXIJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C5C6=CC=CC=C6N(C5=C4)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
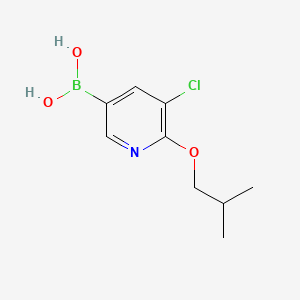
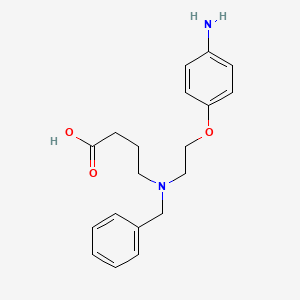

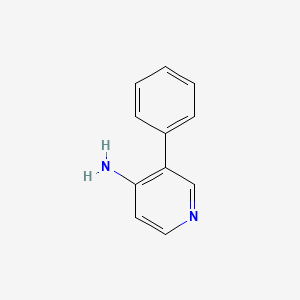
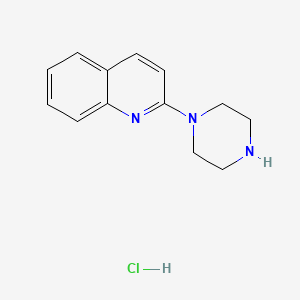
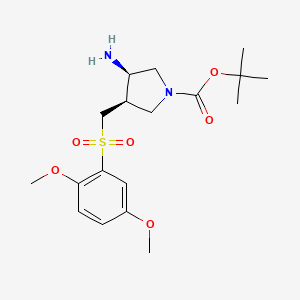

![4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile](/img/structure/B578331.png)
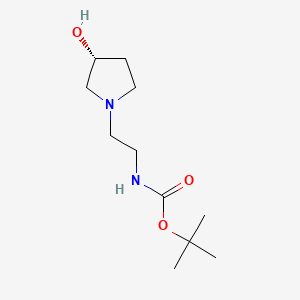
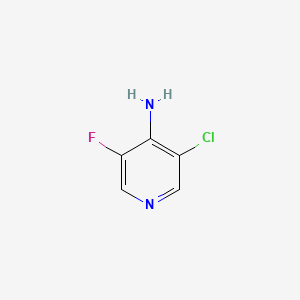
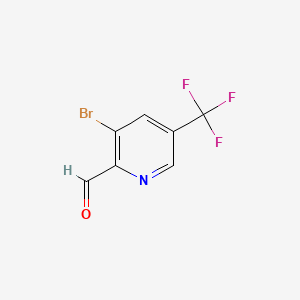
![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)

